ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step involves the condensation of an amine with a diketone, followed by cyclization.
Functional group modifications: Various functional groups are introduced through reactions such as acylation, alkylation, and formylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE shares similarities with other compounds that have furan and pyrrole rings, such as:
- **ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, with the CAS number 1164475-64-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O6, with a molecular weight of 451.47 g/mol. The structure comprises a pyrrole ring fused with various functional groups that are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents. The synthetic pathway often includes the formation of the pyrrole core followed by the introduction of substituents such as the 3,4-dimethylanilino group and the furan moiety.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives containing pyrrole structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies conducted on human leukemia cells (CCRF-CEM) demonstrated that certain analogues of this compound exhibited varying degrees of cytotoxicity, with IC50 values indicating significant activity against cancer cells . Further investigations into structure-activity relationships (SAR) revealed that modifications in the substituents could enhance or diminish biological efficacy.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For example:
- Inhibition of Enzymatic Activity: The presence of carbonyl groups may allow for interactions with enzymes involved in metabolic pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Future Research Directions
Further studies are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Modification of chemical structure to enhance potency and reduce toxicity.
- Exploration of synergistic effects when combined with other therapeutic agents.
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl (5E)-5-[[5-[[[2-(3,4-dimethylanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H25N3O6/c1-5-32-24(31)20-15(4)26-19(21(20)28)11-17-8-9-18(33-17)12-25-22(29)23(30)27-16-7-6-13(2)14(3)10-16/h6-11,28H,5,12H2,1-4H3,(H,25,29)(H,27,30)/b19-11+ |
InChI Key |
MVCKVVFGSAPJGD-YBFXNURJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C)O |
Origin of Product |
United States |
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